molecular formula C11H14N2O4 B14555018 N,2-Dimethyl-2-(4-nitrophenoxy)propanamide CAS No. 62100-50-9

N,2-Dimethyl-2-(4-nitrophenoxy)propanamide

Cat. No.: B14555018
CAS No.: 62100-50-9
M. Wt: 238.24 g/mol
InChI Key: IVLHFMZPKOPSAH-UHFFFAOYSA-N
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Description

N,2-Dimethyl-2-(4-nitrophenoxy)propanamide: is an organic compound with the molecular formula C11H14N2O4 This compound is characterized by the presence of a nitrophenoxy group attached to a propanamide backbone

Properties

CAS No.

62100-50-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N,2-dimethyl-2-(4-nitrophenoxy)propanamide

InChI

InChI=1S/C11H14N2O4/c1-11(2,10(14)12-3)17-9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

IVLHFMZPKOPSAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration Reaction: The synthesis of N,2-Dimethyl-2-(4-nitrophenoxy)propanamide typically begins with the nitration of a suitable phenol derivative to introduce the nitro group.

    Esterification: The nitrophenol is then esterified with a suitable carboxylic acid derivative to form the nitrophenoxy ester.

    Amidation: The final step involves the amidation of the ester with a dimethylamine derivative to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,2-Dimethyl-2-(4-nitrophenoxy)propanamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N,2-Dimethyl-2-(4-nitrophenoxy)propanamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and binding interactions.

Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to determine its efficacy in treating certain medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-2-(4-nitrophenoxy)propanamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with specific receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • N,2-Dimethyl-2-(4-methoxyphenoxy)propanamide
  • N,2-Dimethyl-2-(4-chlorophenoxy)propanamide
  • N,2-Dimethyl-2-(4-bromophenoxy)propanamide

Comparison:

  • N,2-Dimethyl-2-(4-methoxyphenoxy)propanamide: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
  • N,2-Dimethyl-2-(4-chlorophenoxy)propanamide: The presence of a chlorine atom introduces different chemical properties, such as increased electronegativity and potential for halogen bonding.
  • N,2-Dimethyl-2-(4-bromophenoxy)propanamide: The bromine atom provides unique reactivity patterns, making it suitable for different applications compared to the nitro derivative.

N,2-Dimethyl-2-(4-nitrophenoxy)propanamide stands out due to its nitro group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

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